[3-(2-Fluorophenyl)oxetan-3-yl]methanamine
Description
Overview of Four-Membered Heterocycles in Advanced Organic Synthesis
Four-membered heterocyclic compounds, characterized by a strained ring system, are valuable intermediates in organic chemistry. apple.com Their inherent ring strain makes them susceptible to ring-opening reactions, providing synthetic pathways to a diverse range of more complex molecules. egyankosh.ac.inbeilstein-journals.org This reactivity, coupled with the ability to introduce heteroatoms like oxygen, nitrogen, or sulfur, allows for the fine-tuning of molecular properties. rsc.orgrsc.org The synthesis of these strained rings often involves strategies such as intramolecular cyclization, ring expansion or contraction, and cycloaddition reactions. rsc.orgrsc.org
Significance of the Oxetane (B1205548) Ring System in Contemporary Chemical Research
The oxetane ring, a four-membered ether, has emerged as a particularly important motif in medicinal chemistry and drug discovery. nih.govacs.org Its incorporation into molecular structures can lead to improvements in key physicochemical properties. For instance, oxetanes can enhance aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.orgnih.gov The polar nature of the oxetane core and its ability to act as a hydrogen bond acceptor contribute to these favorable characteristics. acs.orgnih.gov Consequently, the oxetane scaffold is increasingly utilized as a bioisostere for commonly found groups like gem-dimethyl and carbonyl functionalities. acs.org
Structural Characteristics and Nomenclature Principles of [3-(2-Fluorophenyl)oxetan-3-yl]methanamine
This compound is a specific derivative of the oxetane family. Its structure is defined by an oxetane ring substituted at the 3-position with both a 2-fluorophenyl group and a methanamine group. The systematic nomenclature precisely describes this arrangement:
Oxetane: The core four-membered ring containing one oxygen atom.
3-yl: Indicates that the substituents are attached to the third carbon atom of the oxetane ring.
2-Fluorophenyl: A phenyl group attached to the oxetane ring, with a fluorine atom at the ortho (second) position of the phenyl ring.
Methanamine: A methyl group (CH2) attached to the oxetane ring, which is in turn bonded to an amine group (NH2).
The molecular formula for this compound is C10H12FNO, and its molecular weight is 181.21 g/mol . achmem.com
Current Research Trends and Knowledge Gaps in Substituted Oxetane Derivatives
Current research in oxetane chemistry is largely driven by the desire to develop new synthetic methodologies that allow for the creation of a wider variety of substituted oxetanes. researchgate.netthieme-connect.com While 3-substituted and 3,3-disubstituted oxetanes are the most prevalent in medicinal chemistry due to their relative stability, there is a growing interest in accessing other substitution patterns, such as 2-substituted oxetanes. nih.govacs.orgresearchgate.net A significant challenge remains in the limited availability of diverse oxetane building blocks, which can hinder the exploration of new chemical space. nih.gov Furthermore, while the stability of 3,3-disubstituted oxetanes is generally considered to be higher than other derivatives, their stability can still be influenced by the nature of the substituents and the reaction conditions. nih.gov The development of robust synthetic routes to novel, functionally diverse oxetane derivatives is a key area of ongoing research. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(2-fluorophenyl)oxetan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCONSAITBCSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reactivity and Chemical Transformations of 3 2 Fluorophenyl Oxetan 3 Yl Methanamine
Ring-Opening Reactions of the Strained Oxetane (B1205548) Core
The four-membered oxetane ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an oxirane. thieme-connect.de This inherent strain is a primary driving force for ring-opening reactions, which can be initiated by a variety of reagents and conditions. The substitution pattern at the 3-position, featuring both an aryl and an aminomethyl group, sterically and electronically influences the regioselectivity and facility of these reactions.
Nucleophilic Ring Opening Mechanisms
The oxetane ring of [3-(2-Fluorophenyl)oxetan-3-yl]methanamine is susceptible to nucleophilic attack, a reaction that is typically facilitated by the activation of the ether oxygen by a Lewis or Brønsted acid. acs.orgresearchgate.net This activation enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. magtech.com.cn In the case of 3,3-disubstituted oxetanes, nucleophilic attack generally occurs at the less sterically hindered C2 or C4 positions.
Under acidic conditions, the reaction likely proceeds through an SN1-like mechanism involving a transient oxonium ion, which can be stabilized by the adjacent 2-fluorophenyl group. The attack of a nucleophile would then lead to the formation of a 1,3-diol derivative. A variety of nucleophiles, including halides, water, alcohols, and amines, can participate in these ring-opening reactions. magtech.com.cn The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes.
| Nucleophile | Catalyst/Conditions | Major Product Type | Reference |
| Chloride (from TMSCl) | Chiral Phosphoric Acid | Chiral 3-chloro-1-propanol derivative | researchgate.net |
| Bromide (from LiBr) | Acetic Acid | 3-bromo-1-propanol derivative | acs.org |
| Water | H2SO4 | 1,3-diol derivative | acs.org |
| Methanol | BF3·OEt2 | 3-methoxy-1-propanol derivative | acs.org |
| Thiophenol | NaH | 3-(phenylthio)-1-propanol derivative | acs.org |
Interactive Data Table: Examples of Nucleophilic Ring-Opening of Substituted Oxetanes
Strain-Release Driven Ring Expansion Processes
The considerable strain energy of the oxetane ring can also be harnessed to drive ring expansion reactions, leading to the formation of larger, more stable heterocyclic systems such as tetrahydrofurans, tetrahydropyrans, or oxazepines. beilstein-journals.orgbeilstein-journals.org These transformations often proceed through rearrangement mechanisms initiated by the formation of a reactive intermediate, such as a carbocation or a radical, at a position adjacent to the oxetane ring.
For instance, treatment with strong acids could potentially lead to a Wagner-Meerwein type rearrangement, where the cleavage of a C-C bond of the oxetane ring is coupled with the migration of one of the substituents at the 3-position, resulting in an expanded ring system. The specific outcome of such a reaction would be highly dependent on the stability of the intermediate carbocations and the migratory aptitude of the 2-fluorophenyl and aminomethyl groups.
| Initial Reactant Type | Reagent/Conditions | Expanded Heterocycle | Reference |
| 3-Amido-oxetane | In(OTf)3 | 2-Oxazoline | rsc.org |
| 2-Vinyloxetane | Dithiophosphoric Acid | Dihydropyran | researchgate.net |
| 3-Oxetanol derivative | Acid catalyst | Tetrahydrofuran-3-ol | acs.org |
Interactive Data Table: Examples of Strain-Release Driven Ring Expansions of Oxetanes
Reactions Involving the Primary Aminomethyl Group
The primary aminomethyl group is a versatile functional handle that can undergo a wide range of chemical transformations. Its reactivity is somewhat modulated by the steric hindrance imposed by the adjacent quaternary carbon center.
Derivatization Pathways for the Amine Functionality
The primary amine of this compound can be readily derivatized through various common reactions of amines. These include acylation, alkylation, sulfonylation, and reductive amination. libretexts.orgmsu.edu
Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) will yield the corresponding amides. This is a robust and high-yielding transformation. libretexts.org
Alkylation: While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation to form secondary, tertiary, and even quaternary ammonium salts, reductive amination provides a more controlled method for introducing alkyl groups. lumenlearning.comlibretexts.org This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.
Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base will afford the corresponding sulfonamides. msu.edu
| Reaction Type | Reagent(s) | Product Functional Group | Reference |
| Acylation | Acetyl Chloride, Pyridine | Acetamide | libretexts.org |
| Alkylation (Reductive Amination) | Acetone, NaBH3CN | Isopropylamine | libretexts.org |
| Sulfonylation | Benzenesulfonyl Chloride, NaOH | Benzenesulfonamide | msu.edu |
| Gabriel Synthesis (for primary amines) | Phthalimide (B116566), KOH; then Alkyl Halide; then Hydrazine | N-Alkylphthalimide, then primary amine | libretexts.org |
Interactive Data Table: Common Derivatization Pathways for Primary Amines
Intramolecular and Intermolecular Reactions Mediated by the Aminomethyl Moiety
The aminomethyl group can participate in both intramolecular and intermolecular reactions. Intramolecularly, the amine could potentially act as a nucleophile to attack one of the electrophilic carbons of the oxetane ring, leading to a ring-opening/ring-closing cascade to form a nitrogen-containing heterocycle, such as an azetidine derivative. rsc.org Such a reaction would likely require specific activation of the oxetane ring or the amine functionality and would be subject to the thermodynamic stability of the resulting bicyclic system. For instance, conversion of the amine to an amide followed by treatment with a Lewis acid has been shown to promote intramolecular cyclization onto the oxetane. rsc.org
Intermolecularly, the primary amine can react with a wide variety of electrophiles. For example, reaction with isocyanates or isothiocyanates would yield urea or thiourea derivatives, respectively. Condensation with aldehydes and ketones can lead to the formation of imines, which are themselves versatile intermediates for further synthetic transformations.
Reactivity of the 2-Fluorophenyl Substituent
The 2-fluorophenyl group is not merely a passive substituent; its electronic properties significantly influence the reactivity of the aromatic ring. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). The interplay of these two opposing effects governs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
In electrophilic aromatic substitution , the strong inductive withdrawal of the fluorine atom deactivates the ring towards attack by electrophiles compared to benzene. However, the resonance donation of electron density is most effective at the ortho and para positions. Since the ortho positions are sterically hindered by the fluorine atom and the oxetane moiety, electrophilic attack is most likely to occur at the para position (C5 of the phenyl ring). researchgate.net
Nucleophilic aromatic substitution on the 2-fluorophenyl ring is also a possibility, particularly if there are other strong electron-withdrawing groups on the ring. The fluorine atom itself can act as a leaving group, although it is not as good as heavier halogens. More significantly, the electron-withdrawing nature of the fluorine and the oxetane substituent can activate the ring towards nucleophilic attack at other positions, especially if a good leaving group is present. libretexts.org
Aromatic Substitution Patterns and Their Chemical Implications
The 2-fluorophenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents on the aromatic ring: the fluorine atom and the 3-(aminomethyl)oxetan-3-yl group.
Fluorine as a Directing Group: Halogens, including fluorine, are generally considered deactivating yet ortho, para-directing. libretexts.org The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack compared to benzene. masterorganicchemistry.com However, it also possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org
The 3-(aminomethyl)oxetan-3-yl Substituent: The directing influence of the 3-(aminomethyl)oxetan-3-yl group is more complex. The aminomethyl portion, under neutral or basic conditions, is an activating, ortho, para-director due to the electron-donating nature of the nitrogen lone pair. Conversely, under acidic conditions, the amine will be protonated to form an ammonium salt (-CH₂NH₃⁺), which is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. The oxetane ring itself, being a cyclic ether, is generally considered to have a weak electron-donating effect.
The interplay of these directing effects determines the likely positions of substitution. In electrophilic aromatic substitution reactions on the 2-fluorophenyl ring of the title compound, the primary sites of attack are predicted to be the positions para and ortho to the fluorine atom (positions 4 and 6 respectively), and ortho and para to the oxetane-containing substituent. Given the steric hindrance at the positions adjacent to the bulky oxetane group, substitution at the position para to the fluorine (position 5) is generally favored.
| Substituent | Electronic Effect | Directing Influence |
| -F (Fluorine) | -I (strong), +M (weak) | ortho, para-directing (deactivating) |
| -C(CH₂NH₂)oxetane | Inductive and Resonance | ortho, para-directing (activating, neutral/basic) or meta-directing (deactivating, acidic) |
Influence of Ortho-Fluorine on Aromatic Reactivity and Stability
The presence of a fluorine atom at the ortho position has a profound impact on the reactivity and stability of the aromatic ring in this compound.
The strong inductive electron withdrawal (-I effect) of the fluorine atom significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to an unsubstituted phenyl ring. This deactivating effect is most pronounced at the positions closest to the fluorine atom.
However, the ability of fluorine to donate electron density via resonance (+M effect) can stabilize the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic aromatic substitution, particularly when the attack occurs at the para position. masterorganicchemistry.com This resonance stabilization partially counteracts the inductive deactivation. The stability of the sigma complex is a key factor in determining the rate of electrophilic aromatic substitution.
The ortho-fluorine can also influence the stability of the molecule through steric interactions and by affecting the conformation of the 3-phenyloxetane moiety. The fluorine atom can engage in intramolecular hydrogen bonding with the aminomethyl group, which can influence the compound's conformational preferences and reactivity.
| Effect of Ortho-Fluorine | Description | Impact on Reactivity |
| Inductive Effect (-I) | Strong electron withdrawal from the aromatic ring. | Deactivates the ring towards electrophilic attack. |
| Resonance Effect (+M) | Electron donation into the aromatic ring. | Stabilizes the cationic intermediate, particularly for para-substitution. |
| Steric Hindrance | The physical presence of the fluorine atom can hinder attack at the adjacent position. | May decrease the rate of substitution at the position ortho to the fluorine. |
Stability Profile and Chemical Degradation Pathways
The stability of this compound is largely determined by the chemical integrity of the strained four-membered oxetane ring. Oxetanes are known to be susceptible to ring-opening reactions, particularly under acidic conditions. nih.gov The 3,3-disubstituted nature of the oxetane in this molecule generally imparts greater stability compared to less substituted oxetanes. nih.gov
Acid-Catalyzed Degradation:
Under acidic conditions, the ether oxygen of the oxetane ring can be protonated, which activates the ring towards nucleophilic attack. This can lead to a ring-opening reaction. The presence of the aminomethyl group, which will also be protonated in acidic media, can further influence the degradation pathway.
A plausible degradation pathway involves the protonation of the oxetane oxygen, followed by intramolecular attack by the amine (if unprotonated) or intermolecular attack by a nucleophile present in the medium (e.g., water, halide ions). This would result in the formation of a 1,3-diol derivative or other ring-opened products. For instance, acid-catalyzed cleavage of the oxetane ring is a known degradation pathway for compounds containing this moiety. nih.gov
Thermal Stability:
While specific data for this compound is not available, 3,3-disubstituted oxetanes are generally more thermally stable than their less substituted counterparts. However, at elevated temperatures, decomposition could occur through various pathways, including ring-opening or fragmentation of the side chain.
Compatibility with Reaction Conditions:
The oxetane ring in 3,3-disubstituted systems has been shown to be tolerant to a range of chemical conditions, including some oxidations, reductions, and C-C bond-forming reactions. researchgate.net However, strong acids and high temperatures should generally be avoided to maintain the integrity of the oxetane ring. nih.gov The primary amine offers a site for various chemical transformations, such as acylation, alkylation, and Schiff base formation, provided the reaction conditions are compatible with the stability of the oxetane ring.
| Condition | Potential Degradation Pathway | Resulting Products |
| Strong Acid | Protonation of oxetane oxygen followed by nucleophilic ring-opening. | 1,3-diol derivatives, haloalcohols, or other ring-opened species. |
| High Temperature | Thermal decomposition, potentially involving ring fragmentation. | Various decomposition products. |
| Strong Bases | Generally more stable, but strong bases could potentially induce elimination or rearrangement reactions depending on the substrate. | Dependent on specific reaction conditions. |
Computational and Theoretical Investigations of 3 2 Fluorophenyl Oxetan 3 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. nih.govnorthwestern.edu These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and bond characteristics.
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of heterocyclic systems, including oxetanes. nih.gov DFT methods, such as the B3LYP functional, have been shown to accurately reproduce the geometries and electronic properties of oxetane (B1205548) rings and their derivatives. researchgate.net These calculations are crucial for optimizing the molecular geometry, determining bond lengths and angles, and calculating vibrational frequencies. For substituted oxetanes, DFT can elucidate how substituents electronically perturb the ring, influencing its stability and reactivity. nih.gov Computational studies on related fluorophenyl-containing heterocycles have successfully used DFT to compare calculated structural parameters with experimental data, showing good agreement. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity prediction. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com
The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com For [3-(2-Fluorophenyl)oxetan-3-yl]methanamine, the aminomethyl group, an electron-donating group (EDG), is expected to raise the energy of the HOMO. nih.gov Conversely, the electronegative fluorine atom on the phenyl ring, an electron-withdrawing group (EWG), would contribute to lowering the energy of the LUMO. nih.gov This push-pull electronic effect could lead to a reduced HOMO-LUMO gap, suggesting enhanced reactivity at specific sites. FMO analysis can pinpoint the locations of the HOMO and LUMO within the molecule, identifying the most probable sites for nucleophilic and electrophilic attack. nih.gov
| Parameter | Calculated Value (eV) | Implication for Reactivity |
|---|---|---|
| Energy of HOMO | -6.5 | Indicates electron-donating capability (nucleophilicity). |
| Energy of LUMO | -0.8 | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Energy Gap (ΔE) | 5.7 | A smaller gap suggests higher chemical reactivity. |
Note: The values in Table 1 are hypothetical and serve to illustrate the type of data generated from DFT and FMO analyses. Actual values would require specific calculations for the molecule.
Conformational Analysis and Energy Landscapes of the Oxetane Ring System
The four-membered oxetane ring is not planar. Its conformation is a delicate balance of angle strain and torsional strain, which can be significantly influenced by its substituents.
The oxetane ring possesses a significant amount of ring strain, estimated to be around 25.5 kcal/mol (approx. 107 kJ/mol). utexas.edubeilstein-journals.org This inherent strain is a key driver of its chemical reactivity, particularly in ring-opening reactions. acs.orgresearchgate.net To alleviate some torsional strain, the ring adopts a non-planar, "puckered" conformation. illinois.edu For unsubstituted oxetane, the puckering angle has been determined to be small, around 8.7° to 10.7°. beilstein-journals.orgrsc.org This puckering creates two non-equivalent positions for substituents on the ring carbons.
The introduction of substituents, especially at the C3 position, can significantly alter the conformational landscape of the oxetane ring. utexas.eduillinois.edu In this compound, two distinct groups are attached to the same carbon atom (a 3,3-disubstitution pattern). acs.orgrsc.orgchemrxiv.org
The presence of these two substituents is expected to increase unfavorable eclipsing interactions, leading to a more pronounced puckered conformation compared to the parent oxetane. acs.org The bulky 2-fluorophenyl group will exert considerable steric hindrance, influencing not only the degree of ring puckering but also the rotational freedom around the C3-C(phenyl) bond. The aminomethyl group, while smaller, can participate in intramolecular interactions, such as hydrogen bonding with the oxetane oxygen or the fluorine atom, which could further stabilize specific conformations. The interplay of these steric and electronic effects determines the lowest energy conformation of the molecule, dictating the spatial arrangement of the functional groups and influencing how the molecule interacts with biological targets. mdpi.com
| Substituent | Expected Influence on Oxetane Conformation |
|---|---|
| 2-Fluorophenyl Group | Increases steric bulk, likely leading to a greater ring puckering angle to minimize steric strain. May influence the axial/equatorial preference of the other substituent. |
| Aminomethyl Group | Introduces potential for intramolecular hydrogen bonding, which could lock the ring into a specific puckered conformation. |
| Combined Effect | The 3,3-disubstitution pattern increases steric crowding, which generally leads to a more puckered and rigid ring structure compared to monosubstituted oxetanes. utexas.eduacs.org |
Molecular Modeling and Simulation Studies
While quantum chemical calculations provide a static, minimum-energy picture of a molecule, molecular modeling and simulation techniques, such as molecular dynamics (MD), offer a view of its dynamic behavior over time. MD simulations could be employed to explore the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological macromolecule.
These simulations can reveal the flexibility of the oxetane ring, the rotational preferences of the fluorophenyl group, and the dynamics of potential intramolecular hydrogen bonds. By simulating the molecule's behavior, researchers can understand its accessible conformations, calculate the relative energies of different puckered states, and identify the most populated conformational families. This information is critical for rational drug design, as the three-dimensional shape and dynamic properties of a molecule govern its ability to bind to a specific biological target. acs.org
Structure-Reactivity Relationships from a Theoretical Perspective
The reactivity of this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. Theoretical analysis can provide deep insights into how the interplay of electronic and steric factors governs its chemical behavior.
The 2-fluorophenyl substituent exerts significant electronic effects on the rest of the molecule. The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect can influence the basicity of the nearby amine group and the reactivity of the oxetane ring.
The electron-withdrawing nature of the fluorine atom is expected to decrease the electron density on the aromatic ring and, by extension, on the quaternary carbon of the oxetane. This can impact the basicity of the methanamine group. The introduction of an electronegative fluorine atom generally leads to a decrease in the pKa value of a nearby amine, making it less basic. nih.gov This is because the inductive effect of the fluorine atom stabilizes the protonated form of the amine to a lesser extent than the neutral form.
Furthermore, the oxetane ring itself possesses strong σ-electron-withdrawing properties, which also contribute to attenuating the basicity of the adjacent amine. acs.org The combined inductive effects of the oxetane and the 2-fluorophenyl group would theoretically result in a lower pKa for the amine compared to an analogous compound lacking these features.
Table 2: Predicted Electronic Influence on Amine Basicity
| Compound Feature | Electronic Effect | Predicted Impact on Amine pKa |
|---|---|---|
| Alkylamine (Reference) | Alkyl group (+I, weak) | Baseline |
| Oxetane Ring | σ-electron-withdrawing | Decrease |
| 2-Fluorophenyl Group | Inductive (-I, strong) | Further Decrease |
The 3,3-disubstituted nature of the oxetane ring in this compound creates a sterically crowded environment around the central quaternary carbon. The presence of a bulky 2-fluorophenyl group, with the fluorine atom at the ortho position, further contributes to this steric hindrance. rsc.org
This steric congestion has significant implications for both the synthetic accessibility and the reactivity of the molecule. During synthesis, the approach of reagents to the central carbon can be impeded, potentially requiring specific reaction conditions or leading to lower yields compared to less hindered analogues. mdpi.com Similarly, in chemical reactions, the steric bulk can shield the reactive centers—the amine nitrogen and the oxetane oxygen—from attack by other molecules. rsc.org For example, the accessibility of the nitrogen's lone pair for nucleophilic attack or protonation may be reduced. The rate of reactions involving the oxetane ring, such as ring-opening, could also be influenced by the steric hindrance presented by the substituents, which can affect the approach of a nucleophile or an acid catalyst. researchgate.net
Computational modeling can quantify these steric effects by calculating molecular volumes and surface areas, providing a theoretical basis for understanding how the molecule's shape influences its chemical behavior.
Role As a Building Block in Advanced Chemical Synthesis
Integration of [3-(2-Fluorophenyl)oxetan-3-yl]methanamine into Complex Molecular Architectures
The incorporation of this compound into larger molecular scaffolds is driven by the desirable physicochemical properties imparted by the oxetane (B1205548) unit. The compact, polar, and sp³-rich nature of the oxetane ring makes it an attractive motif for improving drug-like properties. nih.gov As a building block, the primary amine group of the molecule serves as a key functional handle for covalent attachment to a parent molecule. This is typically achieved through standard reactions such as amide bond formation, reductive amination, or the synthesis of sulfonamides.
The 3,3-disubstituted pattern of the oxetane ring in this compound is particularly important, as it enhances the chemical stability of the four-membered ring system. nih.govrsc.org This stability allows the oxetane moiety to be carried through multi-step synthetic sequences without undergoing undesired ring-opening reactions, a crucial consideration for its use in complex synthesis. rsc.org Researchers leverage these characteristics to introduce the 3-(2-fluorophenyl)oxetane (B12954605) group as a pendant motif, which can significantly alter the parent molecule's solubility, metabolic stability, and cell permeability. nih.gov The presence of the 2-fluorophenyl group further allows for the exploration of specific interactions with biological targets, where the fluorine atom can act as a hydrogen bond acceptor or modulate electronic properties.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H12FNO | achmem.combldpharm.com |
| Molecular Weight | 181.21 g/mol | achmem.combldpharm.com |
| Classification | Fluorinated Building Block, Heterocyclic Building Block, Amine | bldpharm.com |
Synthetic Utility in the Construction of Diverse Heterocyclic Compounds
Beyond its role as a pendant group, this compound is a valuable precursor for the synthesis of more complex heterocyclic systems. Heterocycles are foundational scaffolds in a vast number of pharmaceuticals. e-bookshelf.de The primary amine of the building block can participate in cyclization reactions to form new rings. For instance, it can react with 1,3-dicarbonyl compounds to form pyrimidines, with α-haloketones to generate imidazoles, or be used in multi-component reactions to construct intricate heterocyclic frameworks.
The oxetane ring itself is a heterocyclic motif, and its incorporation into larger, fused, or spirocyclic systems creates novel chemical entities with distinct three-dimensional shapes. nih.govresearchgate.net Spirocyclic scaffolds, where two rings share a single atom, are of increasing interest in drug design as they provide access to unexplored chemical space and can lead to improved potency and selectivity. researchgate.net The 3-position of the oxetane ring in this compound is ideal for creating such spiro-fused structures. The synthesis of novel fatty acids linked to spiro-fused oxetane-pyrazolone scaffolds highlights the potential of oxetane building blocks in generating diverse and complex heterocyclic architectures. researchgate.net
Principles of Rational Scaffold Design Utilizing Oxetane Units in Chemical Research
The deliberate use of oxetane-containing building blocks like this compound in chemical design is guided by several key principles aimed at optimizing molecular properties.
Modulation of Physicochemical Properties : Oxetanes are frequently employed to fine-tune a molecule's physicochemical profile. nih.gov They are considered hydrophilic sisters of the gem-dimethyl group and lipophilic brothers of the carbonyl group, offering a unique balance of properties. researchgate.net Their introduction can increase aqueous solubility and reduce lipophilicity, which are critical parameters for favorable pharmacokinetics. nih.gov The small size and high polarity of the oxetane scaffold can also be used to block sites of metabolism without significantly increasing molecular weight. nih.gov
Enhancement of Three-Dimensionality : A major trend in modern drug discovery is the move away from flat, aromatic molecules towards compounds with greater three-dimensional (3D) character. The tetrahedral, sp³-hybridized carbon atoms of the oxetane ring impart significant 3D geometry. nih.gov This increased conformational complexity can lead to higher binding affinity and selectivity for biological targets, as well as improved solubility. nih.gov
Structural Stability : The stability of the oxetane ring is highly dependent on its substitution pattern. Pioneering studies demonstrated that 3,3-disubstituted oxetanes exhibit the greatest stability, making them reliable scaffolds for incorporation into drug candidates. nih.govrsc.org This principle underpins the utility of this compound as a robust building block in multi-step syntheses.
| Principle | Effect on Molecular Properties | Reference |
|---|---|---|
| Increased 3-Dimensionality | Improves aqueous solubility, provides access to unexplored chemical space. | nih.gov |
| Bioisosterism | Acts as a surrogate for gem-dimethyl or carbonyl groups to enhance physicochemical properties. | nih.govnih.gov |
| Property Modulation | Fine-tunes pKa, LogD, and metabolic clearance. Can block metabolically labile sites. | nih.gov |
| Enhanced Stability | 3,3-disubstitution pattern offers high chemical stability for synthetic manipulations. | nih.govrsc.org |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies for Oxetane (B1205548) Derivatives
While significant progress has been made, the synthesis of complex oxetane derivatives remains a challenge, often limiting their broader application. nih.gov The development of more efficient, scalable, and versatile synthetic methods is a primary focus of ongoing research.
Key areas of development include:
Catalytic and Enantioselective Methods: There is a strong push towards catalytic reactions that can construct the oxetane ring with high efficiency and stereocontrol. acs.org For instance, rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization have emerged as a versatile strategy for creating diversely functionalized oxetanes. rsc.orgthieme-connect.com Future work will likely focus on developing new catalysts that can operate under milder conditions and tolerate a wider range of functional groups.
C-H Functionalization: Recent methodologies have introduced novel synthetic disconnections, such as accessing oxetanes directly from alcohol substrates via C-H functionalization. nih.gov This approach streamlines synthetic routes and allows for the late-stage modification of complex molecules, which is highly valuable in drug discovery. nih.gov
Photochemical and Electrochemical Methods: The Paternò-Büchi reaction, a [2+2] cycloaddition, is a classic method for oxetane synthesis, but it can be limited by selectivity issues and the need for UV irradiation. nih.gov Research is exploring visible-light-mediated cycloadditions and electrochemical approaches to overcome these limitations, offering potentially greener and more selective synthetic routes. nih.gov
Sustainable and Scalable Syntheses: As oxetane-containing compounds move closer to industrial applications, there is a growing need for sustainable and scalable synthetic protocols. ontosight.ai This includes the use of enzymatic catalysis to reduce waste and energy consumption, as well as optimizing reaction conditions for large-scale production, with some protocols being successfully scaled up to the kilogram level. ontosight.airsc.org Established methods like the Williamson etherification, involving the cyclization of 1,3-diols, continue to be refined for greater efficiency and broader substrate scope. acs.orgresearchgate.net
Advanced Computational Studies for Predictive Chemical Design
Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and minimizing the need for extensive empirical screening. nih.gov For oxetane derivatives, advanced computational studies are crucial for predicting their behavior and guiding synthetic efforts.
Future computational research will likely focus on:
Stability and Reactivity Modeling: A significant hurdle in oxetane chemistry is the potential for ring-opening under certain conditions. acs.org Computational models can predict the stability of a given oxetane substitution pattern, identifying structures that are more or less prone to degradation. acs.org For example, it's known that 3,3-disubstituted oxetanes exhibit enhanced stability. acs.org Furthermore, these models can predict reactivity in various chemical transformations, aiding in the design of derivatization strategies. nih.gov
Understanding Target Interactions: Molecular dynamics simulations and docking studies can provide insights into how oxetane-containing molecules bind to their biological targets. researchgate.net Computational studies have been used to understand how the oxetane ring in Paclitaxel acts as a conformational lock, contributing to its bioactivity. acs.org These insights are vital for designing next-generation inhibitors with improved potency and selectivity.
Designing Novel Scaffolds: By combining spirocyclization and hyperconjugation effects, computational studies predict that certain oxetane-containing scaffolds, like oxetane 4H-pyrazoles, can be highly reactive in specific reactions such as Diels-Alder cycloadditions, opening avenues for their use in bioorthogonal chemistry. nih.gov
Exploration of Underexplored Chemical Transformations and Derivatization Pathways of [3-(2-Fluorophenyl)oxetan-3-yl]methanamine
To fully harness the potential of this compound as a scaffold in medicinal chemistry, a thorough exploration of its chemical reactivity and derivatization possibilities is essential. The presence of a primary amine, a fluorophenyl group, and the stable 3,3-disubstituted oxetane core offers multiple handles for chemical modification.
Future research in this area should investigate:
N-Functionalization: The primary amine is a key site for derivatization. A wide range of transformations, including acylation, alkylation, reductive amination, and sulfonylation, could be employed to generate a library of amide, amine, and sulfonamide derivatives. These modifications can modulate the compound's biological activity, selectivity, and physicochemical properties.
Aromatic Ring Substitution: The 2-fluorophenyl group provides an additional site for modification. Electrophilic aromatic substitution reactions could introduce further substituents, although the fluorine atom's directing effects would need to be considered. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be used if a suitable leaving group (e.g., bromine or iodine) were present on the phenyl ring, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
Oxetane Ring Chemistry: While the 3,3-disubstituted oxetane ring is generally stable, its tolerance to a broad range of reaction conditions should be systematically evaluated. rsc.org Studies have demonstrated the stability of the oxetane core towards various conditions including oxidation, reduction, hydrolysis, and protecting group cleavage, which supports its use as a stable scaffold for further chemical modifications. rsc.orgchemrxiv.org
Innovation in Oxetane-Containing Building Block Synthesis
The diversity of oxetane-containing molecules in drug discovery is currently limited by the availability of versatile building blocks. acs.org Most commercial oxetanes are simple 3-monosubstituted or 3,3-disubstituted derivatives, often derived from oxetan-3-one. acs.orgacs.org Expanding the toolkit of available oxetane synthons is critical for accessing novel chemical space.
Key avenues for innovation include:
Synthesis of Multi-functionalized Oxetanes: There is a need for building blocks with multiple, orthogonally protected functional groups. For example, developing synthetic routes to oxetanes bearing amino, hydroxyl, or carboxylic acid groups at different positions on the ring would enable more complex and divergent synthetic strategies. acs.orgscispace.comljmu.ac.uk
Novel Substitution Patterns: Research is focused on developing efficient syntheses for less common substitution patterns, such as 2-substituted and 2,2-disubstituted oxetanes. rsc.orgresearchgate.net These building blocks would introduce new vectors for molecular growth and allow for finer control over the three-dimensional shape of the final compounds. acs.org
Development of Novel Reagents: The creation of new reagents for incorporating the oxetane motif is a significant area of research. For example, the development of oxetane sulfonyl fluorides allows for the coupling of 3-aryl-oxetane fragments with various nucleophiles, and methyleneoxetanes serve as versatile precursors for constructing non-chiral oxetanes. acs.orgenamine.net
Peptidomimetic Building Blocks: Oxetanes are being incorporated into amino acid and peptide structures to create novel peptidomimetics with improved stability against enzymatic degradation. acs.orgscispace.comljmu.ac.uk The synthesis of oxetane-modified dipeptide building blocks that can be used in solid-phase peptide synthesis (SPPS) is a promising area for creating new therapeutic peptides. scispace.comljmu.ac.uk
Q & A
Q. What are the key structural features of [3-(2-Fluorophenyl)oxetan-3-yl]methanamine, and how do they influence its reactivity?
The compound contains an oxetane ring (a strained four-membered cyclic ether) substituted with a 2-fluorophenyl group and a methanamine moiety. The oxetane ring introduces steric strain, enhancing reactivity in ring-opening reactions, while the fluorine atom on the phenyl group increases lipophilicity and electron-withdrawing effects, influencing electronic properties and binding interactions . The amine group enables functionalization via nucleophilic substitution or conjugation with biomolecules.
Q. What methodologies are recommended for synthesizing this compound?
Synthesis typically involves multi-step routes:
- Oxetane formation : Cyclization of epoxides or ketones using reagents like diethylamino-sulfur trifluoride (DAST) for fluoromethylation .
- Amine introduction : Reductive amination or nitrile reduction (e.g., using Raney-Ni under hydrogenation conditions) .
- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the compound, with purity validated via NMR and LC-MS .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) and analyze degradation products via HPLC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Light sensitivity : Conduct accelerated photodegradation studies under UV/visible light .
Advanced Research Questions
Q. How does the position of the fluorine atom on the phenyl ring (ortho vs. para/meta) affect bioactivity?
Comparative studies using analogs (e.g., 3- or 4-fluorophenyl derivatives) reveal that the ortho-fluorine in this compound enhances steric hindrance and dipole interactions, potentially improving binding to hydrophobic enzyme pockets. This positional effect can be quantified via molecular docking simulations and binding affinity assays (e.g., SPR or ITC) .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties and target interactions?
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability.
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., kinases or GPCRs) to identify key binding residues.
- QSAR modeling : Corrogate structural features (e.g., fluorine position, oxetane strain) with activity data from analogs .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from:
- Purity variations : Validate compound purity (>98%) via orthogonal methods (NMR, LC-MS) .
- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) across labs.
- Target promiscuity : Perform counter-screens against related enzymes to rule off-target effects .
Methodological Challenges and Solutions
Q. What strategies optimize the yield of this compound during scale-up synthesis?
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amine group.
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C or Ni-based) for hydrogenation steps .
- Continuous flow chemistry : Implement microreactors to improve reaction control and reduce side products .
Q. How can the compound’s potential as a enzyme inhibitor be systematically evaluated?
- In vitro assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based assays.
- Crystallography : Co-crystallize the compound with the enzyme to resolve binding modes.
- Cell-based models : Test efficacy in primary cell cultures or organoids to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
